molecular formula C10H12ClNO4S2 B14350287 2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol CAS No. 91812-97-4

2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol

Cat. No.: B14350287
CAS No.: 91812-97-4
M. Wt: 309.8 g/mol
InChI Key: LTHZCSACIYAGAA-UHFFFAOYSA-N
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Description

2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol is a complex organic compound characterized by the presence of chloro, hydroxyethylsulfanyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol typically involves multi-step organic reactions. The process begins with the chlorination of a suitable aromatic precursor, followed by the introduction of the hydroxyethylsulfanyl group through nucleophilic substitution. The nitro group is then added via nitration under controlled conditions. The final step involves the formation of the sulfanylethanol moiety through a thiol-ene reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles like sodium thiolate or primary amines are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol involves its interaction with specific molecular targets. The compound’s chloro and nitro groups enable it to bind to and modify proteins or enzymes, disrupting their normal function. This can lead to antimicrobial or anticancer effects by inhibiting essential biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

91812-97-4

Molecular Formula

C10H12ClNO4S2

Molecular Weight

309.8 g/mol

IUPAC Name

2-[4-chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol

InChI

InChI=1S/C10H12ClNO4S2/c11-7-5-8(12(15)16)10(18-4-2-14)6-9(7)17-3-1-13/h5-6,13-14H,1-4H2

InChI Key

LTHZCSACIYAGAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)SCCO)SCCO)[N+](=O)[O-]

Origin of Product

United States

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